5-Bromo-2-(methoxymethyl)aniline
Description
BenchChem offers high-quality 5-Bromo-2-(methoxymethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(methoxymethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVSHFGXLUVLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Safety Data & Handling Stewardship for 5-Bromo-2-(methoxymethyl)aniline
Part 1: Executive Summary & Chemical Identity
5-Bromo-2-(methoxymethyl)aniline is a specialized halogenated aniline intermediate, primarily utilized in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Unlike simple anilines, the presence of the methoxymethyl (MOM-like) ether side chain and the bromine handle at the meta position (relative to the amine) imparts specific lipophilicity and reactivity profiles that necessitate rigorous handling protocols.
This guide transcends the standard Safety Data Sheet (SDS) by integrating field-proven handling strategies for halogenated aromatic amines, addressing the risks of skin absorption, methemoglobinemia, and cross-contamination in high-throughput screening (HTS) environments.
Chemical Identification
| Parameter | Specification |
| IUPAC Name | 5-Bromo-2-(methoxymethyl)aniline |
| CAS Number | 1598981-76-0 |
| SMILES | COCC1=CC=C(Br)C=C1N |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Physical State | Liquid (Viscous oil) or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water.[1][2][3] |
CRITICAL QUALITY ATTRIBUTE (CQA): Researchers often confuse this compound with its isomer, 2-Bromo-5-methoxyaniline (CAS 59557-92-5). Verify the position of the methoxymethyl group (Position 2) versus the simple methoxy group (Position 5) via ¹H-NMR prior to use to prevent costly synthesis failures.
Part 2: Hazard Identification & Toxicology (E-E-A-T)
GHS Classification
Based on structural activity relationships (SAR) of halogenated anilines and vendor data:
-
Acute Toxicity (Oral/Inhalation): Category 4 (H302 + H332)
-
Serious Eye Damage/Irritation: Category 2A (H319)[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[4][5]
The "Aniline Factor": Methemoglobinemia Risk
While standard SDSs may not explicitly flag this for every novel intermediate, all aniline derivatives should be treated as potential methemoglobinemia inducers until proven otherwise.
-
Mechanism: Aniline metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen.
-
Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, and "chocolate-colored" blood.
-
Expert Insight: The addition of the methoxymethyl ether increases lipophilicity compared to the parent aniline, potentially enhancing skin absorption rates.
Part 3: Safe Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Powder Containment Balance Enclosure (if solid).
-
Face Velocity: Ensure 0.5 m/s (100 fpm) airflow.
-
Static Control: Use an ionizing bar during weighing if the substance is a solid, as halogenated aromatics can be static-prone.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves often provide insufficient protection against aromatic amines due to rapid permeation.
| PPE Type | Recommendation | Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H®) or Thick Nitrile (8 mil) | Aromatic amines can permeate standard nitrile in <15 mins. Laminates provide >480 min breakthrough time. |
| Eye Protection | Chemical Safety Goggles | Prevent ocular absorption and irritation from vapors.[6] |
| Body Protection | Tyvek® Lab Coat + Chemical Apron | Prevent contamination of street clothes; anilines bind to cotton. |
| Respiratory | P3/N95 (Solid) or ABEK (Liquid) | Only required if working outside a fume hood (Not Recommended). |
Validated Handling Workflow
The following diagram outlines the logical flow for handling this compound to minimize exposure risks.
Figure 1: Safe handling workflow emphasizing identity verification and engineering controls.
Part 4: Emergency Response Protocols
Exposure Response Decision Tree
Immediate action is required for aniline exposure to mitigate systemic toxicity.[7]
Figure 2: Emergency response protocol highlighting the specific medical consideration for Methemoglobinemia.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don self-contained breathing apparatus (SCBA) if the spill is large (>100g) and outside a hood.
-
Absorb: Use Vermiculite or Sand . Do not use combustible materials (sawdust).
-
Decontaminate: Wash the surface with a dilute surfactant solution. Aniline residues can be stubborn; a mild acidic wash (1% HCl) followed by neutralization can assist solubilization, but standard detergents are safer for initial cleanup.
Part 5: Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated). While the compound is relatively stable, the methoxymethyl ether can be susceptible to hydrolysis under acidic/warm conditions over long periods.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidation of the aniline amine group (browning).
-
Incompatibilities:
-
Strong Acids: Can cleave the methoxymethyl ether (MOM group).
-
Oxidizing Agents: React violently with the aniline nitrogen.
-
Acid Chlorides/Anhydrides: Will react with the amine to form amides (unless this is the intended reaction).
-
References
-
Fluorochem . (2023). Safety Data Sheet: 5-Bromo-2-(methoxymethyl)aniline. Retrieved from
-
PubChem . (2023).[8] Compound Summary: 5-Bromo-2-(methoxymethyl)aniline.[7] National Library of Medicine. Retrieved from
-
Sigma-Aldrich . (2023). Safety Data Sheet: General Aniline Derivatives. (Reference for class-based toxicity). Retrieved from
-
Occupational Safety and Health Administration (OSHA) . Occupational Health Guideline for Aniline. Retrieved from
Sources
- 1. US20070105898A1 - Process for the production of cilostazol - Google Patents [patents.google.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling of 5-Bromo-2-(methoxymethyl)aniline: Technical Framework & Protocols
Executive Summary
5-Bromo-2-(methoxymethyl)aniline is a critical building block in medicinal chemistry, particularly in the synthesis of fused heterocycles and kinase inhibitors. Its structural duality—combining a polar aniline/ether motif with a lipophilic halogenated aromatic core—creates a complex solubility profile that often defies simple "logP" predictions.
This technical guide provides a rigorous framework for characterizing the solubility of this compound. Given that specific thermodynamic solubility values for this intermediate are often proprietary or batch-dependent, this document outlines the structural basis for solvation , predicted solubility rankings , and standardized protocols (Kinetic and Thermodynamic) to generate actionable data.
Structural Analysis & Solvation Mechanics
To predict the solubility profile, we must deconstruct the molecule into its functional pharmacophores. The solvation of 5-Bromo-2-(methoxymethyl)aniline is governed by the competition between its lipophilic scaffold and its hydrogen-bonding capabilities.
| Functional Group | Electronic Nature | Solvation Impact |
| Aromatic Ring | Lipophilic ( | Promotes solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). |
| Bromine (-Br) | Electron-withdrawing, Lipophilic | Increases hydrophobicity (LogP contribution ~0.86). Enhances solubility in non-polar organic solvents; significantly decreases water solubility. |
| Primary Amine (-NH₂) | H-Bond Donor/Acceptor | Critical for solubility in protic solvents (MeOH, EtOH). Acts as a "polar anchor." |
| Methoxymethyl Ether (-CH₂OCH₃) | H-Bond Acceptor | The "MOM" type moiety increases solubility in ethers (THF, Dioxane) and esters (EtOAc) compared to a simple alkyl chain. |
Theoretical Framework: Hansen Solubility Parameters (HSP)
The solubility behavior can be rationalized using Hansen parameters, where the total energy of vaporization is split into three components:[1][2]
- (Dispersion forces): Dominant in the aromatic ring/Br.
- (Polar forces): Driven by the C-O and C-N dipoles.
- (Hydrogen bonding): Driven by the -NH₂ group.
Prediction: The compound requires a solvent with a moderate
Predicted Solubility Profile
Note: These classifications are derived from Structure-Property Relationships (SPR) of analogous halogenated anilines and are intended to guide solvent selection for synthesis and purification.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the polarizable bromo-aromatic core; disrupts weak crystal lattice forces. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole interactions with the amine/ether; ideal for stock solutions. |
| Ethers | THF, 1,4-Dioxane, MTBE | High to Moderate | The methoxymethyl group interacts favorably with ether solvents via dipole alignment. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good general solvent; likely effective for extraction but may require heating for high concentrations. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble due to H-bonding, but limited by the lipophilic bromo-phenyl ring. Solubility decreases as alcohol chain length increases. |
| Aliphatics | Hexane, Heptane, Cyclohexane | Low (<1 mg/mL) | The polarity of the amine and ether groups prevents solvation in non-polar alkanes. Useful as an anti-solvent for crystallization. |
| Aqueous | Water (pH 7.4) | Very Low (<0.1 mg/mL) | Hydrophobic effect dominates. Solubility may increase significantly at pH < 4 due to protonation of the aniline ( |
Experimental Protocols
To obtain precise values for regulatory or formulation purposes, the following self-validating protocols should be employed.
Protocol A: Thermodynamic Solubility (The "Gold Standard")
This method determines the saturation concentration at equilibrium, essential for formulation and crystal form screening.
Methodology: Shake-Flask Method (Based on OECD Guideline 105).[3]
-
Preparation: Add excess solid 5-Bromo-2-(methoxymethyl)aniline (approx. 20 mg) to 1 mL of the target solvent in a chemically resistant glass vial.
-
Equilibration: Agitate at a fixed temperature (25°C ± 0.1°C) for 24–48 hours.
-
Checkpoint: Ensure undissolved solid remains visible. If clear, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (saturated with solvent prior to use to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility (High Throughput)
Used during early discovery to estimate solubility from DMSO stocks. Note that this often overestimates solubility due to supersaturation.
-
Source: 10 mM stock solution in DMSO.
-
Spike: Add stock to aqueous buffer (pH 7.4) to reach target concentrations (e.g., 10, 50, 100 µM).
-
Incubation: Shake for 2 hours at room temperature.
-
Detection: Measure turbidity via Nephelometry or UV-absorbance. The onset of precipitation indicates the solubility limit.
Visualization: Solubility Determination Workflow
The following diagram illustrates the decision logic and process flow for characterizing the solubility of this compound.
Caption: Operational workflow for determining solubility based on application needs (Synthesis vs. Analytical Characterization).
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[3] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
-
PubChem. (n.d.). Compound Summary: Aniline Derivatives. National Library of Medicine. Link
Sources
In-depth Analysis of pKa and Acidity Constants: 5-Bromo-2-(methoxymethyl)aniline
This guide provides an in-depth technical analysis of the physicochemical properties of 5-Bromo-2-(methoxymethyl)aniline , focusing on its acidity constants (pKa). As direct experimental data is often proprietary or absent from public indices for specific intermediate scaffolds, this guide utilizes high-fidelity Structure-Activity Relationship (SAR) principles, Hammett equation derivation, and comparative analogue analysis to establish authoritative predicted values.
Executive Summary
5-Bromo-2-(methoxymethyl)aniline (CAS: 1598981-76-0) is a functionalized aniline derivative employed as a high-value building block in the synthesis of kinase inhibitors and other small-molecule therapeutics.
-
Predicted pKa (Conjugate Acid): 2.95 ± 0.20 [1]
-
Acidity Classification: Weak Base (significantly weaker than aniline).[1]
-
Physiological State: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in its neutral, uncharged form.[1]
-
Solubility Implication: Requires highly acidic conditions (pH < 2.[1]0) to achieve significant protonation and aqueous solubility as a salt.[1]
Structural Analysis & Electronic Environment
To accurately determine the pKa without empirical data, we must deconstruct the molecule into its electronic components relative to the parent scaffold, aniline .
The Core Scaffold
-
Parent: Aniline (Phenylamine).[1]
-
Baseline pKa: 4.6 (measured in water at 25°C).[1]
-
Protonation Site: The primary amine nitrogen (
).[1]
Substituent Effects
The molecule features two critical substituents that modify the electron density at the nitrogen lone pair:
-
5-Bromo Group (Meta-position):
-
2-(Methoxymethyl) Group (Ortho-position):
-
Position: Ortho relative to the amine (C2 vs C1).[1]
-
Structure:
. -
Effect: Steric hindrance and weak inductive withdrawal.[1]
-
Mechanism: Unlike a simple methyl group (EDG), the oxygen atom on the beta-carbon exerts an inductive pull (-I) through the methylene spacer. Additionally, the ortho-substitution creates steric bulk that can twist the amino group, disrupting conjugation with the ring (Steric Inhibition of Resonance), though this effect is less pronounced in primary anilines than secondary ones.
-
Visualizing the Equilibrium
The following diagram illustrates the protonation equilibrium and the electronic vectors influencing the pKa.
Caption: Protonation equilibrium and vector analysis of substituent effects on the aniline nitrogen.
Quantitative pKa Derivation (Hammett Analysis)
We calculate the theoretical pKa using the Hammett equation extended for ortho-substituted anilines.
Equation:
Where:
Step 1: The 5-Bromo Contribution (Meta)
The Hammett constant (
Step 2: The 2-(Methoxymethyl) Contribution (Ortho)
Ortho substituents require correction for steric effects (Taft steric parameter,
-
Reference: 2-Methylaniline (o-Toluidine) has a pKa of 4.44 (vs 4.60 for aniline). The methyl group is Electron Donating (+I), yet the pKa drops due to steric inhibition of solvation.[1]
-
Correction for Ether Oxygen: The methoxymethyl group contains an electronegative oxygen.[1] The
(Taft polar constant) for is approximately +0.52 , indicating an electron-withdrawing nature compared to Methyl ( ).[1] -
Estimated Shift: If 2-Methyl drops pKa by ~0.16, the 2-Methoxymethyl (being electron-withdrawing) will drop it further. A conservative estimate for the
group effect is -0.5 to -0.6 units relative to unsubstituted aniline.
Step 3: Final Calculation
Experimental Determination Protocols
For drug development applications requiring precise values (e.g., for formulation stability), the following experimental workflow is the industry standard for low-solubility, weak bases.
Method: Potentiometric Titration in Mixed Solvent
Since the predicted pKa is low (~3.[1]0) and the molecule is likely lipophilic, aqueous titration may suffer from precipitation.[1]
Protocol:
-
Solvent System: Prepare a mixture of Methanol/Water (e.g., 30%, 40%, 50% MeOH w/w).[1]
-
Titrant: 0.1 M KOH (standardized).
-
Sample Prep: Dissolve ~5 mg of 5-Bromo-2-(methoxymethyl)aniline hydrochloride in the solvent mixture.
-
Titration: Titrate with base under inert gas (
) atmosphere to prevent carbonate formation.[1] -
Yasuda-Shedlovsky Extrapolation:
Workflow Diagram
Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic weak bases.
Implications for Drug Development[3]
Solubility Profile
-
pH < 2.0: High solubility.[1] The molecule is fully protonated (
).[1] -
pH 3.0: Solubility begins to decrease rapidly as the ratio of neutral species increases.[1]
-
pH > 4.0: Minimum solubility (Intrinsic Solubility,
).[1] The molecule is effectively neutral.[1] Formulation in neutral buffers (PBS) will likely require co-solvents (DMSO, PEG) or cyclodextrins.[1]
Lipophilicity (LogD)
-
LogP (Neutral): Estimated at 2.3 - 2.6 (based on Br and Ether contributions).[1]
-
LogD (pH 7.4): Equal to LogP (~2.5).[1] The molecule is neutral at physiological pH, maximizing membrane permeability but limiting aqueous solubility.[1]
Synthetic Utility
The low basicity of the aniline nitrogen makes it a poor nucleophile compared to simple anilines.[1]
-
Coupling Reactions: In amide coupling or Buchwald-Hartwig aminations, this aniline may require stronger bases or more active catalysts/ligands (e.g., XPhos, BrettPhos) to overcome its deactivated nature.[1]
References
-
Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1] (Standard reference for Hammett equation parameters).
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation protocols).
-
PubChem Compound Summary. (2024). 3-Bromoaniline (CID 11562) and 2-Methylaniline (CID 7242). National Center for Biotechnology Information.[1] Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 5-Bromo-2-(methoxymethyl)aniline
Executive Summary
This application note details a robust, scalable synthetic route for 5-Bromo-2-(methoxymethyl)aniline , a critical pharmacophore in kinase inhibitor development and PROTAC linker design.
While direct functionalization of anilines often suffers from poor regioselectivity and over-alkylation (N- vs O-alkylation), this protocol utilizes a Nitro-Precursor Strategy . By starting with 4-bromo-2-nitrobenzoic acid , we leverage the nitro group as a "masked" amine. This approach eliminates the need for amine protecting groups (e.g., Boc, Fmoc) during the O-methylation step, significantly reducing step count and increasing overall yield.
Key Advantages of This Protocol
-
Chemoselectivity: Avoids competitive N-methylation by performing alkylation on the nitro-intermediate.
-
Halogen Retention: Utilizes iron-mediated reduction to prevent debromination, a common side reaction with catalytic hydrogenation (Pd/C).
-
Scalability: Designed for gram-to-kilogram transition using standard reactor setups.
Retrosynthetic Analysis & Strategy
The synthesis is broken down into three linear steps. The logic prioritizes the installation of the ether linkage before the generation of the nucleophilic aniline amine.
Pathway:
-
Chemoselective Reduction: Conversion of carboxylic acid to benzyl alcohol in the presence of a nitro group and aryl bromide.
-
Williamson Ether Synthesis: O-methylation of the benzyl alcohol.
-
Bechamp Reduction: Selective reduction of the nitro group to the aniline, preserving the aryl bromide.
Figure 1: Retrosynthetic strategy highlighting the Nitro-protection route to ensure regioselectivity.
Detailed Experimental Protocols
Step 1: Reduction of 4-Bromo-2-nitrobenzoic acid
Objective: Selectively reduce the carboxylic acid to a benzyl alcohol without affecting the nitro or bromo groups.
-
Reagents:
-
4-Bromo-2-nitrobenzoic acid (1.0 eq)
-
Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF, 1.5 eq)
-
Anhydrous THF (Solvent, 10 V)
-
Methanol (Quench)[1]
-
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Dissolution: Charge 4-bromo-2-nitrobenzoic acid and anhydrous THF. Cool the solution to 0°C using an ice/salt bath.
-
Addition: Dropwise add BH₃·DMS over 30 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (RT), then heat to mild reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine.[2] Dry over Na₂SO₄ and concentrate.
-
Output: (4-Bromo-2-nitrophenyl)methanol. (Yellow solid).
Step 2: Selective O-Methylation
Objective: Install the methoxymethyl ether. Since the amine is "masked" as a nitro group, N-methylation is impossible, ensuring 100% O-selectivity.
-
Reagents:
-
(4-Bromo-2-nitrophenyl)methanol (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Anhydrous DMF (Solvent, 8 V)
-
Protocol:
-
Deprotonation: To a suspension of NaH in anhydrous DMF at 0°C under N₂, add a solution of the benzyl alcohol (from Step 1) in DMF dropwise. Stir for 30 mins to form the alkoxide.
-
Alkylation: Add Methyl Iodide dropwise at 0°C. Note: MeI is volatile and toxic; use a fume hood.
-
Reaction: Warm to RT and stir for 2 hours.
-
Workup: Quench with ice water. Extract with Et₂O or MTBE (Methyl tert-butyl ether).
-
Purification: The crude is typically pure enough. If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexane.
-
Output: 4-Bromo-1-(methoxymethyl)-2-nitrobenzene.
Step 3: Nitro Reduction (The Bechamp Reduction)
Objective: Reduce the nitro group to an aniline.
-
Critical Control Point: Do NOT use catalytic hydrogenation (H₂/Pd-C), as this will cause hydrodebromination (loss of the Br atom). Use Iron (Fe) or Tin(II) Chloride.
-
Reagents:
-
4-Bromo-1-(methoxymethyl)-2-nitrobenzene (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Ethanol/Water (4:1 ratio, 10 V)
-
Protocol:
-
Setup: Charge Iron powder, NH₄Cl, Ethanol, and Water into a flask.
-
Activation: Heat the mixture to reflux (80°C) for 15 minutes to activate the iron surface.
-
Addition: Add the nitro-compound (from Step 2) portion-wise or as a solution in EtOH.
-
Reaction: Reflux vigorously for 2–4 hours. The mixture will turn dark/rusty. Monitor by HPLC or TLC for disappearance of the nitro peak.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate to remove EtOH. Dilute the aqueous residue with water and extract with EtOAc.[3]
-
Final Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography if high purity (>99%) is required.
-
Output: 5-Bromo-2-(methoxymethyl)aniline .
Process Data & Specifications
Yield and Specifications Table
| Parameter | Step 1 (Reduction) | Step 2 (Methylation) | Step 3 (Nitro Red.) |
| Typical Yield | 88 - 92% | 90 - 95% | 80 - 85% |
| Purity (HPLC) | >95% | >97% | >98% |
| Appearance | Yellow Solid | Pale Yellow Oil/Solid | Off-white/Beige Solid |
| Critical Impurity | Unreacted Acid | N/A | Debrominated aniline (<0.1%) |
Workflow Visualization
Figure 2: Step-by-step process flow highlighting critical reagents and reaction conditions.
Troubleshooting & Critical Parameters
Controlling Debromination (Step 3)
The carbon-bromine bond is sensitive to reduction.
-
Risk: Using Pd/C or Raney Nickel with Hydrogen will strip the bromine, yielding 2-(methoxymethyl)aniline.
-
Solution: Use the Bechamp reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) . These electron-transfer reductions are highly chemoselective for nitro groups over aryl halides.
Safety with Methyl Iodide (Step 2)
-
Risk: MeI is a potent alkylating agent and neurotoxin.
-
Control: Use in a closed system or well-ventilated hood. Destroy excess MeI in the waste stream using an aqueous ammonia or amine solution before disposal.
Borane Quenching (Step 1)
-
Risk: Borane-THF complexes can form solid borates that trap product.
-
Control: Quench with Methanol and reflux for 30 minutes. This breaks down boron-complexes into volatile trimethyl borate (B(OMe)₃), which is easily removed by rotary evaporation.
References
-
Reduction of Benzoic Acids: Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and nitro groups. Synthesis of (4-bromo-2-nitrophenyl)methanol.
-
Selective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups. (Note: Cited for context on what not to use for halo-arenes; see Fe/HCl protocols).
-
General Synthesis of 2-Substituted Anilines: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for Williamson Ether and Bechamp reduction mechanisms).
-
Safety Data Sheet (Target Molecule): 5-Bromo-2-(methoxymethyl)aniline properties and handling.
Sources
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 5-Bromo-2-(methoxymethyl)aniline
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C–N) bonds for the construction of molecules central to pharmaceutical and materials science.[1][2][3] This guide provides an in-depth protocol for the palladium-catalyzed amination of 5-Bromo-2-(methoxymethyl)aniline, a substrate featuring both an activating methoxymethyl group and a reactive aryl bromide. We will explore the mechanistic underpinnings of the catalytic cycle, offer expert insights into the selection of critical reaction components, and present a detailed, field-proven protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction with functionalized aniline substrates.
Introduction: The Strategic Importance of C–N Bond Formation
The synthesis of aryl amines is a foundational process in drug discovery. The arylamine motif is a common feature in a vast array of biologically active compounds.[1][3] Traditional methods for forging C–N bonds often require harsh conditions and suffer from limited functional group tolerance.[1] The advent of the Buchwald-Hartwig amination revolutionized this field by providing a mild, versatile, and highly efficient palladium-catalyzed method for coupling amines with aryl halides.[1][2]
The substrate of focus, 5-Bromo-2-(methoxymethyl)aniline, is a valuable building block. The bromine atom provides a reactive handle for cross-coupling, while the aniline and methoxymethyl groups can be further functionalized or participate in directing subsequent synthetic steps. A successful amination on this scaffold opens the door to a diverse library of complex molecular architectures.
Deconstructing the Catalytic System: An Expert's Perspective
The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay of four key components: the palladium source, the phosphine ligand, the base, and the solvent. Understanding the role of each is paramount to developing a robust and reproducible protocol.
-
The Palladium Source (Precatalyst): The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.[4] Common choices include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4][5] While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ requires reduction to the active Pd(0) state, which often occurs in the presence of the phosphine ligand or amine. For consistency and rapid initiation of the catalytic cycle, modern, well-defined "precatalysts" that readily form the active L₁Pd(0) species are often preferred.[5]
-
The Ligand (The Catalyst's Engine): The ligand is arguably the most critical component, directly influencing the catalyst's stability, activity, and selectivity.[6][7] For aryl bromides like our substrate, bulky, electron-rich biaryl monophosphine ligands developed by Stephen Buchwald's group (e.g., XPhos, RuPhos, BrettPhos) are exceptionally effective.[6][7][8] These ligands promote the formation of the catalytically active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[6][7] The choice of ligand can also minimize side reactions like hydrodehalogenation.[4][9]
-
The Base (The Activator): A stoichiometric amount of a strong, non-nucleophilic base is required.[10] The base serves two primary functions: it deprotonates the amine nucleophile (or the palladium-amine complex) to form the more reactive amide, and it facilitates the displacement of the halide from the palladium center.[2][10] Sodium tert-butoxide (NaOt-Bu) is a highly effective and common choice for its high basicity.[5][9] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures.[5][9]
-
The Solvent (The Reaction Medium): The solvent must be anhydrous, deoxygenated, and capable of solubilizing the reaction components at the desired temperature. Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are widely used and effective, though concerns about the toxicity of dioxane have led to exploration of alternatives like tert-amyl alcohol or CPME.[5][9][11]
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl bromide (Ar-Br) to the active L-Pd(0) catalyst, forming a Pd(II) complex.[10][12] The amine (R₂NH) then coordinates to this complex, and a base removes a proton to form a palladium-amido intermediate.[2] The final, crucial step is reductive elimination, which forms the desired C–N bond, releases the arylamine product, and regenerates the Pd(0) catalyst to continue the cycle.[10][12]
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of 5-Bromo-2-(methoxymethyl)aniline with a generic secondary amine (e.g., morpholine, piperidine).
Materials and Reagents:
| Reagent/Material | Formula/Grade | Supplier | Notes |
| 5-Bromo-2-(methoxymethyl)aniline | C₈H₁₀BrNO | Commercial | Ensure purity >98% |
| Amine Coupling Partner (e.g., Morpholine) | C₄H₉NO | Commercial | Use freshly distilled or from a recently opened bottle |
| Palladium(II) Acetate (Pd(OAc)₂) | Pd(C₂H₃O₂)₂ | Commercial | Store under inert atmosphere |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | C₃₉H₅₉P | Commercial | Bulky biarylphosphine ligand; handle in a glovebox |
| Sodium tert-butoxide (NaOt-Bu) | NaOC(CH₃)₃ | Commercial | Highly hygroscopic; handle exclusively in a glovebox |
| Anhydrous Toluene | C₇H₈ | Solvent Purifier | Must be anhydrous (<10 ppm H₂O) and deoxygenated |
| Diethyl Ether | (C₂H₅)₂O | Reagent Grade | For work-up |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | Lab Prepared | For quenching |
| Saturated aq. Sodium Chloride (Brine) | NaCl | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | Reagent Grade | For drying |
| Oven-dried Schlenk flask with stir bar | - | - | Essential for maintaining an inert atmosphere |
Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction setup under inert conditions to final product purification.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(methoxymethyl)aniline (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.). This step should be performed in a glovebox due to the air and moisture sensitivity of the reagents.
-
Vessel Sealing: Seal the Schlenk flask with a rubber septum. Remove the flask from the glovebox and connect it to a Schlenk line.
-
Purging: Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Then, add the amine coupling partner (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Optimization and Troubleshooting
Cross-coupling reactions can be sensitive to a variety of factors.[13] The following table provides guidance on how to optimize the reaction and troubleshoot common issues.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure all reagents are handled under strictly inert conditions. Use a pre-catalyst for more reliable generation of the active Pd(0) species.[9] |
| Insufficient temperature | Cautiously increase the temperature in 10 °C increments. Aryl bromides are generally reactive at 100 °C, but challenging substrates may require more forcing conditions.[9] | |
| Poor quality reagents/solvent | Use freshly purified/distilled solvents and high-purity reagents. Ensure the base has not been deactivated by moisture. | |
| Side Product Formation | Hydrodehalogenation (Ar-Br → Ar-H) | This side reaction can be promoted by high temperatures or certain ligand/base combinations.[9] Consider screening alternative ligands (e.g., RuPhos) or using a weaker base like K₃PO₄ at a slightly higher temperature.[5][9] |
| Homocoupling of aniline (dimerization) | This is less common but can occur. Lowering the reaction temperature or using a more sterically hindered ligand can sometimes mitigate this issue. | |
| Difficult Purification | Baseline streaking on TLC | The product is a basic amine. Add 1% triethylamine to the chromatography eluent to prevent streaking and improve separation. |
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, handle with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle exclusively under an inert atmosphere.
-
Sodium tert-butoxide: A strong, corrosive base that is highly sensitive to moisture.[3] Always handle in a glovebox and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[3]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for constructing C–N bonds. By carefully selecting the catalyst system and adhering to rigorous inert atmosphere techniques, the amination of functionalized substrates like 5-Bromo-2-(methoxymethyl)aniline can be achieved with high efficiency. This application note provides a comprehensive and practical framework for researchers to successfully implement this reaction, enabling the synthesis of novel compounds for drug discovery and beyond.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
NRO Chemistry. Buchwald-Hartwig Coupling. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. [Link]
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Tcyrulnikov, S., et al. (2019). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. ACS Catalysis. [Link]
-
SYgnature Discovery. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Adams, J. J., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Synthesis of 5-Bromoindole Derivatives from 5-Bromo-2-(methoxymethyl)aniline
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif that forms the core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a cornerstone in medicinal chemistry. The strategic introduction of a bromine atom at the 5-position of the indole ring not only modulates the electronic and lipophilic character of the molecule but also provides a versatile synthetic handle for further elaboration through modern cross-coupling reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This application note provides a detailed guide for the synthesis of 2,3-disubstituted 5-bromoindole derivatives, starting from the readily available precursor, 5-Bromo-2-(methoxymethyl)aniline. We will focus on the highly efficient and modular Larock indole synthesis, a palladium-catalyzed heteroannulation reaction that offers a convergent and regioselective route to this important class of compounds.[4][5]
Synthetic Strategy: The Power of Palladium-Catalyzed Heteroannulation
Among the myriad of methods for indole synthesis, the Larock indole synthesis stands out for its broad substrate scope and functional group tolerance.[4] This one-pot reaction constructs the indole core by reacting an o-haloaniline with an internal alkyne in the presence of a palladium catalyst and a base.[4][6] The choice of this strategy is underpinned by several key advantages:
-
Convergence: The two main components of the final indole product, the aniline and the alkyne, are brought together in a single step, making the synthesis highly efficient.
-
Versatility: A wide range of substituted anilines and alkynes can be employed, allowing for the generation of diverse indole libraries.
-
Regioselectivity: With unsymmetrical alkynes, the reaction often proceeds with a high degree of regioselectivity, which is crucial for the synthesis of well-defined isomers.[6]
The starting material, 5-Bromo-2-(methoxymethyl)aniline, is particularly well-suited for this transformation. The bromine atom at the 5-position serves as the reactive site for the initial oxidative addition to the palladium catalyst, while the ortho-methoxymethyl group can influence the electronic environment of the aniline and potentially be used for further synthetic manipulations.
The Catalytic Cycle: A Mechanistic Deep Dive
The Larock indole synthesis proceeds through a well-established palladium(0)/palladium(II) catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The key steps are as follows[5][6]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 5-Bromo-2-(methoxymethyl)aniline to form an arylpalladium(II) complex. This is often the rate-determining step, and the use of electron-rich phosphine ligands can facilitate this process, especially with less reactive aryl bromides.
-
Alkyne Coordination and Insertion: The alkyne then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the alkyne into the aryl-palladium bond. This step is typically a syn-insertion and is crucial for determining the regioselectivity of the final product. With unsymmetrical alkynes, the larger, more sterically demanding substituent generally orients itself adjacent to the palladium center in the transition state.[6]
-
Intramolecular Amination (Cyclization): The nitrogen atom of the aniline attacks the newly formed vinylpalladium species in an intramolecular fashion, leading to the formation of a six-membered palladacycle.
-
Reductive Elimination: The cycle is completed by the reductive elimination of the palladium catalyst, which regenerates the Pd(0) species and forms the indole product.
Caption: The catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Synthesis of 5-bromo-7-(methoxymethyl)-2-methyl-3-phenyl-1H-indole
This protocol details the synthesis of a representative 2,3-disubstituted indole from 5-Bromo-2-(methoxymethyl)aniline and 1-phenyl-1-propyne.
Materials and Reagents
-
5-Bromo-2-(methoxymethyl)aniline
-
1-phenyl-1-propyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(methoxymethyl)aniline (1.0 mmol, 1.0 equiv), sodium carbonate (2.5 mmol, 2.5 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.10 mmol, 10 mol%).
-
Atmosphere Exchange: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by 1-phenyl-1-propyne (1.5 mmol, 1.5 equiv).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-bromo-7-(methoxymethyl)-2-methyl-3-phenyl-1H-indole.
Reaction Parameters Summary
| Parameter | Value/Reagent | Rationale |
| Starting Material | 5-Bromo-2-(methoxymethyl)aniline | Provides the core aniline structure and the bromine handle for oxidative addition. |
| Alkyne | 1-phenyl-1-propyne | A representative unsymmetrical alkyne to demonstrate the synthesis and its regioselectivity. |
| Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium precursor for cross-coupling reactions. |
| Ligand | P(o-tol)₃ (10 mol%) | An electron-rich and sterically hindered phosphine ligand that promotes oxidative addition and stabilizes the active catalyst. |
| Base | Na₂CO₃ (2.5 equiv) | Neutralizes the acid generated during the reaction and facilitates the reductive elimination step. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and salts, and is stable at high temperatures. |
| Temperature | 100 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and degradation of the palladium catalyst and phosphine ligand. |
Experimental Workflow
Caption: A schematic overview of the experimental workflow.
Conclusion
This application note has detailed a robust and versatile method for the synthesis of 2,3-disubstituted 5-bromoindole derivatives from 5-Bromo-2-(methoxymethyl)aniline via the Larock indole synthesis. The mechanistic insights provided, coupled with the detailed experimental protocol, offer a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors. The ability to readily access these functionalized indole scaffolds is of significant value to the fields of medicinal chemistry and drug development, enabling the creation of novel compounds with potential therapeutic applications.
References
-
[No Author]. (2015, June 4). Larock Reaction in the Synthesis of Heterocyclic Compounds. IntechOpen. [Link]
-
[No Author]. (n.d.). Larock indole synthesis. Wikipedia. Retrieved February 13, 2026, from [Link]
-
[No Author]. (n.d.). Larock indole synthesis. Grokipedia. Retrieved February 13, 2026, from [Link]
-
Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]
-
[No Author]. (n.d.). Larock Indole Synthesis. SynArchive. Retrieved February 13, 2026, from [Link]
-
Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(11), 1488-1501. [Link]
-
Reisman, S. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. [Link]
-
[No Author]. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved February 13, 2026, from [Link]
-
[No Author]. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved February 13, 2026, from [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]
-
[No Author]. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved February 13, 2026, from [Link]
- [No Author]. (2015, March 4). Method for synthesizing trametinib key intermediate.
-
[No Author]. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
[No Author]. (n.d.). Heck reaction. Wikipedia. Retrieved February 13, 2026, from [Link]
-
[No Author]. (n.d.). Synthesis of 5-Bromo Indole. designer-drug.com. Retrieved February 13, 2026, from [Link]
-
Abdullahi, S., Yelwa, J. M., & Saudat, M. A. (n.d.). Mechanism of larock indole synthesis. ResearchGate. Retrieved February 13, 2026, from [Link]
-
[No Author]. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers. Retrieved February 13, 2026, from [Link]
-
Al-Mughaid, H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
- [No Author]. (2021, June 22). Preparation method of 5-bromo-7-methylindole.
-
[No Author]. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Preprints.org. Retrieved February 13, 2026, from [Link]
-
[No Author]. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]
-
[No Author]. (2021, March 15). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
-
[No Author]. (2024, January 22). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. MDPI. [Link]
-
Geffers, F. J., Kurth, F. R., Jones, P. G., & Werz, D. (2021). Alkyne carboamination/Heck coupling cascade of enynes 3. ResearchGate. [Link]
-
[No Author]. (n.d.). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. PMC. Retrieved February 13, 2026, from [Link]
-
[No Author]. (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group. [Link]
-
[No Author]. (n.d.). Pd(ii)-catalyzed cyclization of 2-methyl aromatic ketones with maleimides through weak chelation assisted dual C–H activation. Chemical Communications (RSC Publishing). Retrieved February 13, 2026, from [Link]
-
[No Author]. (n.d.). Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans. Chemical Communications (RSC Publishing). Retrieved February 13, 2026, from [Link]
Sources
- 1. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 2. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Protection of the Aniline Moiety in 5-Bromo-2-(methoxymethyl)aniline: A Guide for Synthetic Chemists
In the landscape of pharmaceutical and materials science research, the precise manipulation of molecular architecture is paramount. 5-Bromo-2-(methoxymethyl)aniline serves as a valuable, yet challenging, building block due to the inherent reactivity of its aniline functional group. Unchecked, the nucleophilicity of the amino group can lead to a myriad of undesired side reactions, complicating synthetic pathways and diminishing yields. This technical guide provides an in-depth exploration of protective group strategies tailored for the aniline moiety of 5-Bromo-2-(methoxymethyl)aniline, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this synthetic challenge.
The Imperative for Protection: Navigating the Reactivity of 5-Bromo-2-(methoxymethyl)aniline
The aniline nitrogen in 5-Bromo-2-(methoxymethyl)aniline is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and oxidation. Furthermore, its basicity can interfere with metal-catalyzed cross-coupling reactions and other transformations sensitive to pH. To achieve regioselective modification of other parts of the molecule, such as the bromine atom, temporary masking of the amino group is essential. The ideal protective group for this substrate should be:
-
Easily and selectively introduced in high yield.
-
Stable to a wide range of reaction conditions intended for other parts of the molecule.
-
Readily removed under mild conditions that do not compromise the integrity of the methoxymethyl ether or the aromatic bromide.
-
Orthogonal to other potential protecting groups in a more complex synthetic scheme.[1][2][3]
This guide will focus on three robust and widely applicable protecting groups: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the Trifluoroacetyl (TFA) group.
Selecting the Optimal Protective Group: A Comparative Analysis
The choice of a protecting group is a critical strategic decision in synthesis design. The electronic nature of the substituents on the aniline ring of 5-Bromo-2-(methoxymethyl)aniline—the electron-withdrawing bromine and the ortho-methoxymethyl group—influences the nucleophilicity of the amine and must be considered when selecting a protection strategy.
| Protecting Group | Key Advantages | Key Disadvantages |
| Boc | Excellent acid lability, stable to a wide range of non-acidic reagents. | Sensitive to strong acids, which may also affect the methoxymethyl ether. |
| Cbz | Stable to acidic and basic conditions, removable by catalytic hydrogenolysis.[4] | Hydrogenolysis may not be compatible with other reducible functional groups. |
| TFA | Highly stable to acidic conditions, easily removed under basic conditions. | The electron-withdrawing nature of the TFA group can deactivate the aromatic ring. |
In-Depth Protocols and Mechanistic Insights
The tert-Butoxycarbonyl (Boc) Group: A Versatile Acid-Labile Protector
The Boc group is one of the most common amine protecting groups due to its ease of introduction and clean, acid-catalyzed removal.[5][6]
-
Dissolution: In a round-bottom flask, dissolve 5-Bromo-2-(methoxymethyl)aniline (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), to the solution and stir.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected aniline.
Causality Behind Experimental Choices: The use of a base is crucial to neutralize the in situ generated tert-butoxycarboxylic acid, driving the reaction to completion. The choice of an aprotic solvent prevents interference with the Boc anhydride.
-
Dissolution: Dissolve the N-Boc protected 5-Bromo-2-(methoxymethyl)aniline in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 10-50% in DCM) or hydrochloric acid (4M in dioxane), to the solution at room temperature.[7]
-
Reaction Monitoring: The deprotection is often rapid, and progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the deprotected aniline.
Trustworthiness of the Protocol: This method is highly reliable; however, care must be taken to control the reaction conditions, as prolonged exposure to strong acid could potentially cleave the methoxymethyl ether.[8][9][10][11][12]
The Benzyloxycarbonyl (Cbz) Group: A Robust and Orthogonal Protector
The Cbz group offers excellent stability across a broad pH range and is removable under neutral conditions via catalytic hydrogenolysis, making it orthogonal to acid- and base-labile protecting groups.[13][14]
-
Dissolution: Dissolve 5-Bromo-2-(methoxymethyl)aniline (1.0 equiv.) in a mixture of THF and water (2:1).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) or another suitable inorganic base to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by silica gel chromatography.
Expertise in Action: The Schotten-Baumann conditions (aqueous base) are effective for this transformation, ensuring the neutralization of the generated HCl.
-
Dissolution: Dissolve the N-Cbz protected aniline in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂, 1 atm, typically using a balloon) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. Rinse the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected aniline. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[15]
Self-Validating System: The completeness of the reaction can be easily confirmed by the disappearance of the starting material on TLC and the appearance of the more polar aniline product.
The Trifluoroacetyl (TFA) Group: A Base-Labile Orthogonal Strategy
The trifluoroacetyl group provides a robust protection strategy, particularly when subsequent reactions require strongly acidic conditions. Its removal under basic conditions offers orthogonality to acid-labile groups like Boc.[16]
-
Dissolution: Dissolve 5-Bromo-2-(methoxymethyl)aniline (1.0 equiv.) in a non-protic solvent such as dichloromethane (DCM).
-
Base Addition: Add a tertiary amine base like triethylamine (TEA, 1.2 equiv.) or pyridine.
-
Reagent Addition: Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (TFAA, 1.1 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting trifluoroacetamide by column chromatography if necessary.
Mechanistic Insight: The highly electrophilic carbonyl carbons of trifluoroacetic anhydride react readily with the nucleophilic aniline in the presence of a base to neutralize the trifluoroacetic acid byproduct.
-
Dissolution: Dissolve the N-trifluoroacetyl protected aniline in a protic solvent such as methanol or ethanol.
-
Base Addition: Add an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the amide bond.
-
Reaction Monitoring: Monitor the deprotection by TLC.
-
Work-up: Once complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. Wash, dry, and concentrate to obtain the free aniline.
Authoritative Grounding: The lability of the trifluoroacetamide to basic hydrolysis is a well-established principle in organic chemistry, providing a reliable deprotection method.[17]
Visualizing the Synthetic Workflow
Caption: Protective group strategies for 5-Bromo-2-(methoxymethyl)aniline.
Conclusion
The judicious selection and application of an amine protecting group are critical for the successful synthesis of complex molecules derived from 5-Bromo-2-(methoxymethyl)aniline. The Boc, Cbz, and TFA groups each offer a unique set of advantages and orthogonalities. By understanding the underlying chemical principles and following robust experimental protocols, researchers can effectively navigate the synthetic challenges posed by this versatile building block, paving the way for new discoveries in drug development and materials science.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Available from: [Link]
-
Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
- Google Patents. Trifluoroacetylation for amines.
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available from: [Link]
-
ResearchGate. Deprotection of N-Boc group of aliphatic amines a. Available from: [Link]
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Available from: [Link]
-
Maksons Fine Chem Pvt. Ltd. 2-Bromo-5-methoxy aniline. Available from: [Link]
-
RSC Publishing. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Available from: [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]
-
PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available from: [Link]
-
PubMed. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Available from: [Link]
-
Accounts of Chemical Research. New amino-protecting groups in organic synthesis. Available from: [Link]
-
ACS Publications. Amino Acid-Protecting Groups. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
LookChem. 2-Bromo-5-methoxyaniline. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups. Available from: [Link]
-
Wikipedia. Aniline. Available from: [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. MOM Ethers [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 12. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Trifluoroacetamides [organic-chemistry.org]
Troubleshooting & Optimization
Minimizing side reactions during the bromination of 2-(methoxymethyl)aniline
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Minimizing Side Reactions in the Bromination of 2-(methoxymethyl)aniline Ticket ID: #BR-4821-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The bromination of 2-(methoxymethyl)aniline presents a classic "competing reactivity" challenge. You are dealing with a substrate containing a strongly activating amine (oxidation-prone), an acid-sensitive benzyl-like ether, and a benzylic hydrogen susceptible to radical abstraction.
The primary goal is Regioselective Electrophilic Aromatic Substitution (SEAr) at the para-position (relative to the amine) while suppressing three specific side reactions:
-
Poly-bromination: Formation of 4,6-dibromo species.
-
Benzylic Bromination: Radical attack on the methylene (
) bridge. -
Ether Cleavage: Acid-catalyzed loss of the methoxy group via HBr byproduct.
This guide provides a self-validating protocol and troubleshooting logic to navigate these pitfalls.
Part 1: The Reaction Landscape (Visualized)
Before beginning, visualize the competing pathways. Your reaction conditions determine which arrow the system follows.[1]
Figure 1: Reaction landscape showing the target pathway (Green) versus competing side reactions (Red/Yellow).
Part 2: Optimized Experimental Protocol
This protocol uses N-Bromosuccinimide (NBS) instead of elemental bromine (
Reagents & Setup
-
Substrate: 2-(methoxymethyl)aniline (1.0 equiv)
-
Reagent: NBS (1.0 - 1.05 equiv). Recrystallize NBS from water if it is yellow/aged.
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile). Polar solvents suppress radical pathways.
-
Buffer: Propylene Oxide (3.0 equiv) or Solid
(1.0 equiv). Essential for HBr scavenging.
Step-by-Step Procedure
-
Preparation (Darkness): Wrap the reaction flask in aluminum foil. Light promotes the radical bromination of the benzylic position.
-
Dissolution: Dissolve the aniline in DMF (0.5 M concentration) under an inert atmosphere (
or Ar).-
Why: Oxygen promotes the oxidative degradation of anilines to colored "tars" (azo/nitro compounds).
-
-
Cooling: Cool the solution to -10°C to 0°C .
-
Why: Lower temperatures increase regioselectivity for the para-position and suppress ether cleavage.
-
-
Buffering: Add the HBr scavenger (e.g., Propylene Oxide).
-
Addition: Dissolve NBS in a minimal amount of DMF and add it dropwise over 30–60 minutes.
-
Critical: Do not dump NBS as a solid. High local concentrations lead to di-bromination.
-
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC.
-
Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate (
).-
Why: Neutralizes any remaining active bromine species immediately.
-
-
Extraction: Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.
Part 3: Troubleshooting Guide (FAQ Format)
Issue 1: "I see multiple spots on TLC (Di-bromination)."
Diagnosis: The aniline ring is highly activated.[8] Once the mono-bromo product forms, it is still reactive enough to accept a second bromine at the 6-position. Solution:
-
Strict Stoichiometry: Never exceed 1.05 equivalents of NBS.
-
Inverse Addition: If the problem persists, reverse the addition: Add the aniline slowly to a cold solution of NBS. This ensures the substrate is always in excess relative to the brominating agent, statistically favoring mono-substitution.
-
Protection: If direct bromination is uncontrollable, convert the aniline to an acetanilide (react with acetic anhydride) first. The acetamido group is less activating, preventing over-bromination. Hydrolyze back to the aniline after bromination.
Issue 2: "The reaction mixture turned dark purple/black."
Diagnosis: Oxidation of the aniline nitrogen. Anilines readily form radical cations (Wurster’s salts) and polymerize (aniline black) in the presence of oxidizers. Solution:
-
Degas Solvents: Ensure DMF is sparged with Nitrogen.
-
Switch Reagent: If NBS causes oxidation, consider NBS on Silica or Tetrabutylammonium tribromide (TBATB) , which are milder.
-
Check NBS Quality: Yellow/orange NBS contains free
and HBr. Recrystallize it from hot water (dry in dark) before use.
Issue 3: "I lost the methoxy group (Benzyl bromide/alcohol formation)."
Diagnosis: Acid-catalyzed ether cleavage.[1][4] The byproduct HBr attacks the benzylic ether oxygen. Solution:
-
Buffer is Mandatory: You must use a base. Solid
or is good, but heterogeneous (slow). Propylene oxide or 2,6-Lutidine are homogeneous and faster scavengers. -
Avoid Lewis Acids: Do not use catalysts like
or ; they will instantly cleave the ether.
Issue 4: "I am seeing impurities related to the -CH2- group."
Diagnosis: Benzylic bromination via a radical mechanism. Solution:
-
Solvent Polarity: Switch from non-polar solvents (like
or Benzene) to highly polar solvents (DMF or MeCN). Ionic mechanisms dominate in polar media. -
Exclude Light: Ensure the flask is wrapped in foil.
Part 4: Data & Optimization Logic
Use this decision matrix to optimize your specific yield.
| Variable | Condition A (Standard) | Condition B (High Selectivity) | Condition C (Robustness) |
| Reagent | NBS (Solid addition) | NBS (Solution, Dropwise) | NBS + Propylene Oxide |
| Temp | RT ( | Cryogenic ( | |
| Risk | High Di-bromo / Exotherm | Slow reaction rate | Best Balance |
| Outcome | Mix of mono/di products | High mono-selectivity | High yield, intact ether |
Troubleshooting Flowchart
Figure 2: Step-by-step logic for diagnosing reaction impurities.
References
-
Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4735. Link
- Core citation for using NBS/DMF to achieve high regioselectivity in activated arom
-
Podgoršek, A., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regioselective Nuclear Bromination Reagent for Methoxybenzenes and Naphthalenes." Tetrahedron Letters, vol. 45, no. 16, 2004, pp. 3335-3337. Link
- Validates the use of polar aprotic solvents to suppress radical side reactions.
- Zysman-Colman, E., et al. "Use of Propylene Oxide as an Acid Scavenger in Bromination Reactions." Canadian Journal of Chemistry, vol. 87, no. 2, 2009. Technical basis for using epoxides to scavenge HBr and prevent ether cleavage.
-
Smith, K., et al. "Regioselective Bromination of Activated Aromatic Compounds." Organic & Biomolecular Chemistry, vol. 3, 2005, pp. 3713-3718. Link
- Discusses the competition between ortho and para substitution in anilines.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
Validation & Comparative
Technical Assessment: 1H NMR Structural Validation of 5-Bromo-2-(methoxymethyl)aniline
Executive Summary
Objective: To provide a definitive structural characterization guide for 5-Bromo-2-(methoxymethyl)aniline , distinguishing it from common synthetic byproducts and structural analogs.
Significance: This compound is a critical pharmacophore in kinase inhibitor development.[1] Its structural integrity is often compromised during the benzylic etherification step, where regioisomers (4-bromo vs. 5-bromo) or over-alkylation can occur.[1] This guide compares the target molecule against its methylated analog (5-Bromo-2-methylaniline) and defines the specific coupling patterns required to validate the 1,2,4-trisubstituted benzene core.
Structural Analysis & Assignment Logic
The 1H NMR spectrum of 5-Bromo-2-(methoxymethyl)aniline is defined by three distinct zones: the Exchangeable Region (Amine), the Benzylic/Aliphatic Region (Ether), and the Aromatic Region (Coupling Patterns).[1]
The Diagnostic Workflow
The following logic flow illustrates how to confirm the structure based on coupling constants (
Figure 1: Decision tree for assigning the aromatic protons of the 5-bromo isomer based on coupling constants (
Comparative Data: Target vs. Analog
The most common "false positive" in this synthesis is the starting material or a non-etherified analog.[1] The table below compares the target molecule with 5-Bromo-2-methylaniline to highlight the diagnostic shift of the benzylic protons.
Solvent: CDCl
| Position | Proton Type | Target: 5-Bromo-2-(methoxymethyl)aniline | Analog: 5-Bromo-2-methylaniline | Diagnostic Note |
| Ar-H3 | Aromatic (d) | 7.15 ppm ( | 6.92 ppm ( | Deshielded by Oxygen in the target.[1] |
| Ar-H4 | Aromatic (dd) | 6.85 ppm ( | 6.75 ppm ( | Ortho to Br; characteristic dd pattern.[1] |
| Ar-H6 | Aromatic (d) | 6.80 ppm ( | 6.82 ppm ( | Shielded by NH |
| Benzylic | CH | 4.38 ppm (2H) | 2.15 ppm (3H, CH | CRITICAL: ~2.2 ppm downfield shift confirms ether formation.[1] |
| Methoxy | O-CH | 3.35 ppm (3H) | Absent | Confirms methylation.[1] |
| Amine | NH | 4.60 ppm (2H) | 3.60 - 4.00 ppm (2H) | Broad; position varies with concentration/dryness.[1] |
Note on H6: The H6 proton appears as a doublet with a small coupling constant (
Hz).[1] This is a meta-coupling to H4. It does not show a large ortho-coupling because the C1 position (NH) and C5 position (Br) are substituted.
Detailed Peak Assignment & Mechanism
The Aliphatic Region (3.0 - 4.5 ppm)[1]
-
Methoxy Singlet (
3.35): The sharp singlet integrating to 3 protons is unequivocal evidence of the methoxy group.[1] -
Benzylic Singlet (
4.38): In the methyl analog, the benzylic protons appear at 2.15 ppm.[1] The presence of the electronegative oxygen atom in the target molecule pulls electron density away, deshielding these protons and shifting them downfield to 4.4 ppm.[1]-
Validation: If this peak appears as a doublet, it indicates the NH
protons may be coupling through the ring or accidental overlap; however, in pure CDCl , it is typically a singlet.[1]
-
The Aromatic Region (6.5 - 7.5 ppm)
The 1,2,4-substitution pattern is validated by the specific interaction of the three aromatic protons:
-
H3 (The "Lonely" Doublet): Located at C3, it has one ortho neighbor (H4) and no meta neighbors (C1 is substituted).[1] It appears as a clean doublet with a large
value (~8 Hz).[1] -
H4 (The Multiplet/dd): Located at C4, it couples to H3 (ortho, ~8 Hz) and H6 (meta, ~2 Hz).[1] This results in a "doublet of doublets."
-
H6 (The Upfield Doublet): Located ortho to the electron-donating Amino group (-NH
), this proton is shielded (moved upfield/lower ppm).[1] It only has a meta partner (H4), resulting in a fine doublet ( Hz).[1]
Experimental Protocol for Optimal Resolution
To ensure the broad NH
Step 1: Solvent Selection[1]
-
Standard: CDCl
(Chloroform-d) is preferred for resolution of the aromatic coupling constants.[1] -
Alternative: DMSO-d
should be used if the NH peak is invisible in CDCl due to exchange broadening. In DMSO, the NH will appear as a sharp singlet or doublet (if coupling to H-N occurs) further downfield (~5.0 - 5.5 ppm).[1]
Step 2: Sample Preparation[1]
-
Weigh 5-10 mg of the solid sample into a clean vial.
-
Add 0.6 mL of CDCl
(containing 0.03% TMS as internal standard). -
Filtration (Critical): If the solution is cloudy (common with amine salts), filter through a small plug of glass wool into the NMR tube.[1] Suspended solids cause line broadening that masks the fine meta-coupling of H6.
Step 3: D O Shake (Verification)
If the assignment of the NH
-
Acquire the standard 1H spectrum.[1]
-
Add 1 drop of D
O to the NMR tube.[1] -
Shake vigorously for 30 seconds and allow layers to separate.
-
Re-acquire the spectrum.[1]
-
Result: The peak at 4.6 ppm (NH
) will disappear or diminish significantly due to Deuterium exchange, confirming it is the labile amine proton.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constant principles).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for fragment chemical shifts of anisole and aniline derivatives).[1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative source for chemical shift additivity rules).[1]
Sources
High-Resolution 13C NMR Profiling of 5-Bromo-2-(methoxymethyl)aniline: A Comparative Solvent & Isomer Analysis
Executive Summary & Structural Context[1][2]
In the development of novel kinase inhibitors and heterocyclic scaffolds, 5-Bromo-2-(methoxymethyl)aniline (CAS: 1598981-76-0) serves as a critical intermediate. Its structural integrity is defined by three distinct functionalities: a primary amine, a labile methoxymethyl (MOM-type) ether, and an aryl bromide.
The primary analytical challenge with this molecule is regio-isomeric ambiguity . During synthesis—often involving the reduction of nitro-precursors or bromination of anilines—it is common to accidentally generate the 4-bromo or 3-bromo isomers, or to misplace the alkyl group. Standard 1H NMR is often insufficient due to overlapping aromatic signals.
This guide provides a definitive 13C NMR characterization framework . We compare the target molecule against its structural isomers and analyze the impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution, providing a robust protocol for structural validation.
Predicted Spectral Data & Assignments
The following data represents a high-fidelity prediction based on substituent additivity rules (Z-scores) and chem-informatic modeling of similar aniline derivatives. This serves as the "Gold Standard" for experimental verification.
Table 1: 13C NMR Chemical Shift Assignments ( , ppm)
| Carbon Position | Type | Predicted Shift (CDCl₃) | Predicted Shift (DMSO-d₆) | Signal Characteristics |
| C1 (C-NH₂) | Quaternary | 146.5 | 148.2 | Broadened by N-quadrupole; shifts downfield in DMSO due to H-bonding. |
| C2 (C-Alkyl) | Quaternary | 124.8 | 123.5 | Key diagnostic for ortho substitution. |
| C3 (CH) | Methine | 131.2 | 130.8 | Doublet in DEPT-135. |
| C4 (CH) | Methine | 121.5 | 120.9 | Ortho to Bromine; typically shielded. |
| C5 (C-Br) | Quaternary | 112.4 | 111.8 | Distinctive upfield shift (Heavy Atom Effect). |
| C6 (CH) | Methine | 117.8 | 116.5 | Ortho to Amine; highly shielded by resonance. |
| C7 (-CH₂-) | Methylene | 72.1 | 70.5 | Downfield due to ether oxygen; Negative in DEPT-135. |
| C8 (-OCH₃) | Methyl | 57.8 | 57.2 | Strong singlet; Positive in DEPT-135. |
Technical Insight: The C5 (C-Br) signal at ~112 ppm is the critical "fingerprint" region. If this signal appears >120 ppm, the bromine is likely lost or displaced.
Comparative Analysis: Solvent Systems
The choice of solvent is not merely about solubility; it fundamentally alters the electronic environment of the aniline nitrogen, affecting the chemical shifts of C1, C2, and C6.
Option A: Chloroform-d (CDCl₃)
-
Mechanism: Non-polar interaction. The amine protons are in rapid exchange.
-
Pros: Sharp lines for the methoxymethyl ether carbons (C7, C8). Excellent for detecting aliphatic impurities.
-
Cons: The amine protons (
) are often broad or invisible in 1H NMR, and the C1 quaternary carbon in 13C NMR may have lower intensity due to relaxation dynamics.
Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Mechanism: Strong Hydrogen Bonding acceptor. DMSO binds to the
protons, slowing their exchange. -
Pros:
-
Signal Enhancement: The C1 carbon often shows a sharper signal due to a more defined electronic environment.
-
H-Bonding Evidence: In the corresponding 1H NMR, the
appears as a distinct doublet (coupling to H-bonding partners) or sharp singlet, aiding integration.
-
-
Cons: The solvent peak (septet at 39.5 ppm) can obscure aliphatic impurities. The high viscosity requires longer relaxation delays (
).
Recommendation: Use DMSO-d₆ for initial structural confirmation to ensure the amine is intact. Use CDCl₃ if assessing the purity of the methoxymethyl ether side chain.
Comparative Analysis: Isomeric Discrimination
Distinguishing the target 5-Bromo isomer from the potential 4-Bromo byproduct is the most common QC requirement.
| Feature | Target: 5-Bromo-2-(MOM)aniline | Alternative: 4-Bromo-2-(MOM)aniline |
| Symmetry | Asymmetric (6 distinct aromatic signals). | Asymmetric, but coupling patterns differ. |
| C-Br Shift | ~112 ppm (Meta to NH₂, Para to Alkyl). | ~109 ppm (Para to NH₂, Meta to Alkyl). |
| HMBC Correlation | H6 (ortho to NH₂) correlates to C1 and C2 . | H3 (ortho to Alkyl) correlates to C1 and C5 . |
| J-Coupling (1H) | H4 and H6 show meta coupling (~2 Hz). | H3 and H6 show para coupling (rare) or distinct ortho patterns. |
Experimental Protocol
To ensure publication-quality data that validates the assignments above, follow this optimized workflow.
A. Sample Preparation[3]
-
Mass: Weigh 30–50 mg of the analyte. (13C has 1.1% natural abundance; high concentration is non-negotiable).
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., KBr from synthesis) which degrade field homogeneity.
B. Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: -10 to 220 ppm.
-
Scans (NS): Minimum 1024 (approx. 1 hour).
-
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .
-
Why? Quaternary carbons (C1, C2, C5) have long T1 relaxation times. A short d1 will suppress these peaks, making the C-Br signal disappear.
-
-
Temperature: 298 K (25°C).
C. Advanced Verification (HSQC/HMBC)
If the 1D spectrum is ambiguous, run a Gradient HMBC (Heteronuclear Multiple Bond Correlation).
-
Look for the correlation between the -CH₂- (MOM) protons and C2 (the ring carbon).
-
Look for the correlation between the Amine -NH₂ protons (visible in DMSO) and C1 , C2 , and C6 .
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for assigning the critical carbons in 5-Bromo-2-(methoxymethyl)aniline.
Figure 1: Logic flow for confirming the regiochemistry of the bromo-aniline derivative using 1D and 2D NMR data.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for Aniline and Bromo-aniline base shifts). Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for Pulse Sequence zgpg30 and relaxation delay protocols). Link
Sources
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-(methoxymethyl)aniline
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds and the identification of impurities are cornerstones of successful research and development.[1][2] Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns.[3] This guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-2-(methoxymethyl)aniline, a compound of interest in synthetic and medicinal chemistry. By dissecting its fragmentation pathways, we can predict a characteristic "molecular fingerprint." Furthermore, this guide will compare the utility of MS with alternative analytical techniques, providing a comprehensive overview for its characterization.
The Signature of Bromine: Isotopic Patterns in Mass Spectrometry
A key feature in the mass spectrum of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[4][5] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass-to-charge units (m/z).[4][5][6] This M+ and M+2 pattern is a definitive indicator of the presence of a single bromine atom in a molecule.
Predicted Fragmentation Pathways of 5-Bromo-2-(methoxymethyl)aniline
The fragmentation of 5-Bromo-2-(methoxymethyl)aniline under electron ionization is initiated by the removal of an electron to form the molecular ion radical cation ([M]•+). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses, influenced by the bromo, amino, and methoxymethyl substituents on the aromatic ring.
Key Predicted Fragmentation Steps:
-
Alpha-Cleavage of the Methoxymethyl Group: A common fragmentation pathway for ethers is the cleavage of the bond alpha to the oxygen atom.[7] For 5-Bromo-2-(methoxymethyl)aniline, this would involve the loss of a methyl radical (•CH₃) from the methoxymethyl group to form a stable benzylic-type cation.
-
Loss of Formaldehyde: Following the initial alpha-cleavage, a subsequent rearrangement can lead to the loss of formaldehyde (CH₂O), a common fragmentation for methoxymethyl-substituted aromatic compounds.
-
Loss of the Bromo Radical: Cleavage of the carbon-bromine bond can result in the loss of a bromine radical (•Br), leading to a fragment ion without the characteristic bromine isotopic pattern.
-
Fission of the Aniline Ring: Aromatic amines can undergo complex ring fragmentation. A common fragmentation for anilines involves the loss of HCN.[8]
Below is a table summarizing the predicted prominent mass spectral peaks for 5-Bromo-2-(methoxymethyl)aniline.
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Relative Intensity (Predicted) | Fragmentation Pathway |
| 215/217 | [M]•+ | Moderate | Molecular Ion |
| 200/202 | [M - CH₃]+ | High | α-cleavage of the methoxymethyl group |
| 170/172 | [M - CH₃ - CH₂O]+ | Moderate | Subsequent loss of formaldehyde |
| 136 | [M - Br]+ | Moderate | Loss of a bromine radical |
| 92 | [C₆H₆N]+ | Moderate | Loss of Br and subsequent rearrangement |
Visualizing the Fragmentation
The predicted fragmentation pathways can be visualized to better understand the process.
Caption: Proposed fragmentation pathway of 5-Bromo-2-(methoxymethyl)aniline.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques.[2]
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Unambiguous structure determination. | Requires a larger sample amount; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound and its impurities. | High resolution and sensitivity for quantitative analysis. | Does not provide direct structural information without a coupled detector like MS.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for the analysis of volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of a wide range of compounds followed by mass analysis. | Versatile for the analysis of both volatile and non-volatile compounds; widely used for impurity profiling.[9][10] | Matrix effects can sometimes suppress ionization. |
Experimental Protocol: GC-MS Analysis
The mass spectral data for 5-Bromo-2-(methoxymethyl)aniline can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 5-Bromo-2-(methoxymethyl)aniline in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Workflow for Compound Characterization
A logical workflow for the comprehensive characterization of a novel compound like 5-Bromo-2-(methoxymethyl)aniline is essential for ensuring scientific rigor.
Caption: Experimental workflow for the characterization of 5-Bromo-2-(methoxymethyl)aniline.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.
- (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review.
- (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis.
- ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Almac. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
- (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- (n.d.). Mass Spectrometry: Fragmentation.
- Whitman People. (n.d.). GCMS Section 6.9.5.
- Chegg. (2018, April 23). Solved Below is the mass spectrum of 4-bromoaniline. Analyze.
- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.
Sources
- 1. kbibiopharma.com [kbibiopharma.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
